
CGP 74514 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potent cdk1 inhibitor (IC50 = 25 nM). Reduces Akt phosphorylation and increases mitochondrial damage in leukemia cells in vitro in combination with LY 294002.
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Chemical Formula : C19H24ClN7.2HCl
- Molecular Weight : 458.82 g/mol
- IC50 : 25 nM (indicating high potency)
CGP 74514 dihydrochloride functions primarily by inhibiting CDK1, a crucial regulator of the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancer cells by preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, it reduces Akt phosphorylation, which is vital for cell survival pathways, thereby enhancing its cytotoxic effects in tumor cells .
Cancer Research
Cell Cycle Control and Radiation Sensitivity
CGP 74514 has been studied for its effects on glioblastoma cells, where it inhibits CDC2 and CDK2 activity. This results in an increased population of cells in the G2-M phase and decreased CDC2 protein levels, enhancing sensitivity to radiation therapy.
Combination Chemotherapy Regimens
The compound shows promise as part of combination chemotherapy regimens for neuroendocrine tumors. It has demonstrated additive interactions with standard cytotoxic agents, suggesting potential for enhanced therapeutic efficacy.
Antitumor Activity
In various murine and human tumor models, CGP 74514 has exhibited significant antitumor activity. Oral administration has been shown to inhibit the growth of several cancer types, including gastric, colorectal, breast, and lung cancers.
Signal Transduction Pathways
CGP 74514 inhibits growth factor-mediated signaling pathways involving protein kinase C (PKC) and platelet-derived growth factor (PDGF). This broad inhibition contributes to its high toxicity compared to other compounds in its class.
Case Study 1: Glioblastoma Treatment
A study conducted by Begemann et al. (1998) demonstrated that CGP 74514 significantly enhanced the radiation sensitivity of glioblastoma cells when used in combination with radiation therapy. The results indicated a potential pathway for improving treatment outcomes in aggressive brain tumors.
Case Study 2: Neuroendocrine Tumors
Research by Larsson et al. (2009) explored the use of CGP 74514 in combination with standard chemotherapy agents for neuroendocrine tumors. The findings suggested that CGP 74514 could be integrated into treatment regimens due to its additive effects on tumor cell viability.
Properties
Molecular Formula |
C19H24ClN7.2HCl |
---|---|
Molecular Weight |
458.82 |
Synonyms |
rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.